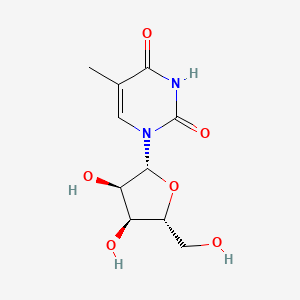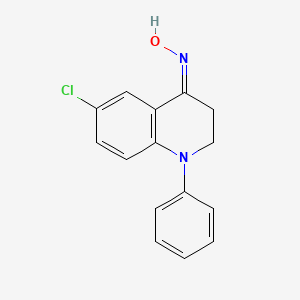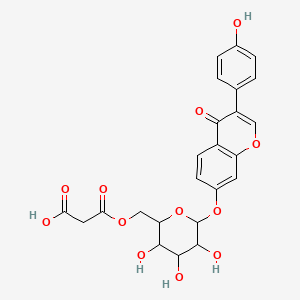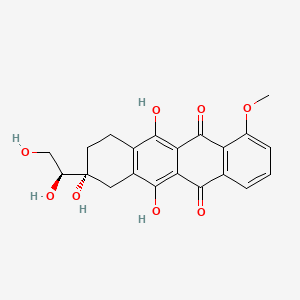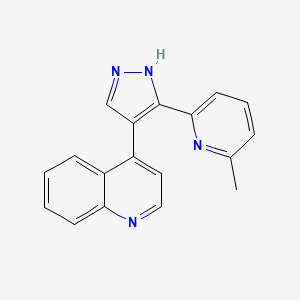
4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit aromaticity due to the presence of the quinoline and pyrazole rings, which are both aromatic systems. The presence of nitrogen in these rings would also likely result in interesting chemical properties .科学的研究の応用
Anti-Fibrotic Applications
Due to its ability to inhibit TGF-β signaling, A 77-01 has potential applications in the study of fibrotic diseases. It can prevent the proliferation of lung epithelial cells and SMAD phosphorylation, which are processes involved in the development of fibrosis .
Epithelial-to-Mesenchymal Transition (EMT)
A 77-01 inhibits the EMT process, which is a key step in cancer metastasis where epithelial cells transform into mesenchymal stem cells. This application is significant for cancer research, particularly in understanding and controlling metastasis .
p38 MAPK Inhibition
Apart from its role as a TGF-βRI inhibitor, A 77-01 also inhibits p38 MAPK, an enzyme involved in inflammatory responses and cell differentiation. This dual inhibition property broadens its potential use in inflammation and autoimmune disease studies .
Cellular Growth Regulation
Research has shown that A 77-01 can efficiently prevent growth inhibitory effects of TGF-β on lung epithelial cells, suggesting its use in studies related to cell growth regulation and tissue regeneration .
Gene Expression Studies
By blocking phosphorylation of SMAD2 by TGF-β, A 77-01 affects gene expression patterns characteristic of EMT. This makes it useful for gene expression studies, especially those related to TGF-β signaling pathways .
Each application provides a unique insight into the potential uses of A 77-01 in scientific research, contributing to our understanding and treatment of various diseases.
A 77-01 Supplier | CAS 607737-87-1 | Tocris Bioscience A-77-01 (CAS 607737-87-1) - Cayman Chem
作用機序
Mode of Action
A 77-01 acts by inhibiting the kinase activity of its target, ALK5 . This inhibition prevents the phosphorylation of SMAD2, a downstream molecule in the TGF-β signaling pathway . By blocking SMAD2 phosphorylation, A 77-01 inhibits TGF-β transcriptional activation .
Biochemical Pathways
The main biochemical pathway affected by A 77-01 is the TGF-β signaling pathway . By inhibiting ALK5, A 77-01 prevents the activation of SMAD2, thereby inhibiting the transmission of signals from the TGF-β receptor to the nucleus of the cell . This results in the inhibition of TGF-β regulated gene expression .
Pharmacokinetics
It is soluble in dmso and hcl, which suggests that it could be administered orally or intravenously
Result of Action
The inhibition of the TGF-β signaling pathway by A 77-01 has several cellular effects. It inhibits TGF-β-induced proliferation of lung epithelial cells . It also inhibits the TGF-β-induced epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells gain migratory and invasive properties to become mesenchymal stem cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTYZDORHCDZPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440480 | |
| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline | |
CAS RN |
607737-87-1 | |
| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









